

Application Notes and Protocols for In Vivo Dosing of TYRA-200

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Compound of Interest

Compound Name: TYRA-200

Cat. No.: B15544667

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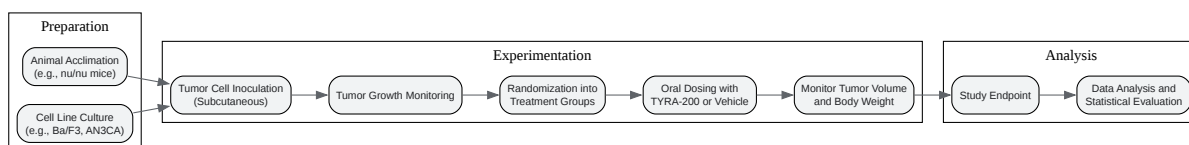
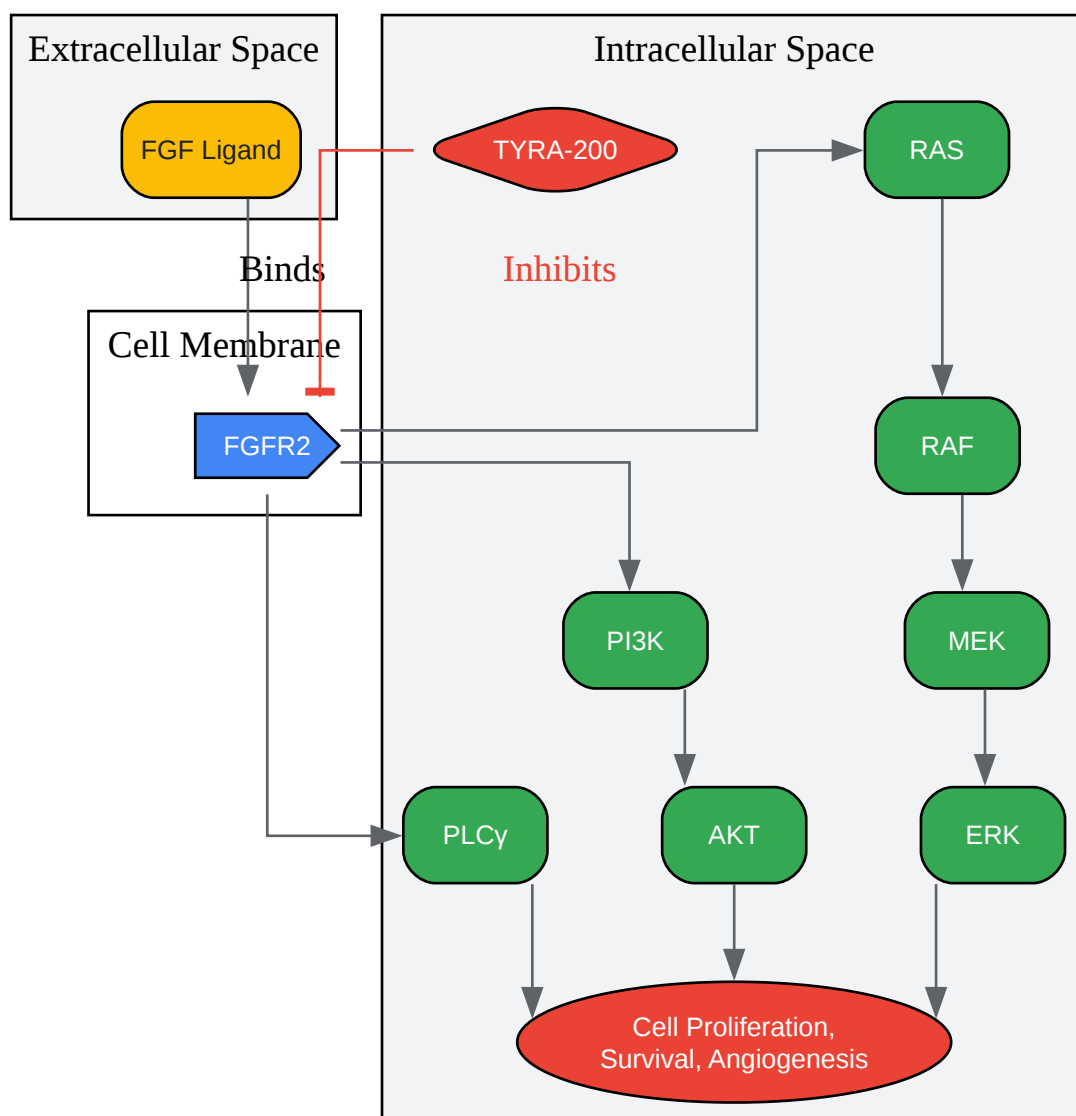
Introduction

TYRA-200 is an orally bioavailable, selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. It has demonstrated particular potency against wild-type FGFR2, as well as clinically relevant FGFR2 fusions and acquired resistance mutations that can emerge during cancer therapy.[1] Preclinical studies have shown that **TYRA-200** can induce dose-dependent tumor regression in various in vivo models, making it a promising candidate for the treatment of solid tumors with activating FGFR2 gene alterations, such as intrahepatic cholangiocarcinoma. [2][3] Currently, **TYRA-200** is being evaluated in a Phase 1 clinical trial (SURF201) for patients with advanced solid tumors harboring FGFR2 alterations.

These application notes provide a summary of the available preclinical data on **TYRA-200** dosing in in vivo experiments and offer detailed protocols for researchers planning similar studies.

Mechanism of Action and Signaling Pathway

TYRA-200 functions by binding to and inhibiting the kinase activity of FGFR1, 2, and 3. This action blocks the downstream signaling cascades that are often constitutively activated in cancers with FGFR alterations, thereby inhibiting tumor cell proliferation and survival. The diagram below illustrates the simplified FGFR signaling pathway and the point of inhibition by **TYRA-200**.



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